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Experimental data demonstrates that EZM2302 exhibits dose-dependent anti-tumor activity in multiple

mouse xenograft models, including multiple myeloma and triple-negative breast cancer (TNBC). The table

below summarizes the key findings.

Model Dosing ) o Reported
Cancer Type ) Key Experimental Findings
System Regimen Outcomes
Multiple Myeloma Human MM Oral dosing Dose-dependent inhibition of  Dose-
xenograft in [1] CARML1 substrate dependent
mice [1] methylation; Anti-proliferative  tumor growth
effects [1]. inhibition [1].
Triple-Negative 4T1.2 50 mg/kg, Reduced metastasis; Inhibition of
Breast Cancer syngeneic oral gavage, Enhanced host immune tumor growth
(TNBC) mouse model  twice a day response (increased CD8+ T  and metastasis
[2] [2] cell activity and infiltration) [2].
[2].
TNBC (Patient- HCI-002 and 50 mg/kg, Pharmacological inhibition of  Inhibition of
Derived HCI-009 PDX  oral gavage, CARM1 and BAF155 tumor growth
Xenograft/PDX) models [2] twice a day methylation [2]. [2].

[2]
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Comparison with TP-064

Although both EZM2302 and TP-064 are potent CARM1 inhibitors, they can elicit distinct biological effects

due to differences in their binding mechanisms and substrate selectivity, as summarized in the table below.

Feature EZM2302 TP-064

Binding Stabilizes an inactive CARM1-SAH (S- Binds cooperatively with SAM,

Mechanism adenosylhomocysteine) complex, inducing conformational changes that
preventing substrate access [3]. alter substrate recognition (non-

competitive) [3].

Impact on Minimal reduction of nuclear histone Markedly reduces H3R17me2a and

Histone marks H3R17me2a and H3R26me2a [3]. H3R26me2a methylation [3].

Methylation

Primary Cellular
Effect

Downstream
Consequence

Potently inhibits methylation of non-
histone substrates (e.g., BAF155,
PABP1) [1] [3].

Does not suppress transcription of
autophagy-related genes under glucose
deprivation [3].

Inhibits both nuclear (histone) and
cytoplasmic (non-histone)
methylation [3].

Suppresses autophagy-related gene
transcription and sensitizes cells to
energy stress [3].

Experimental Protocols for Key Studies

To ensure clarity and reproducibility, here are the detailed methodologies from the pivotal in vivo

experiments:

e Multiple Myeloma Xenograft Study [1]: The study used a human multiple myeloma xenograft model
in mice. EZM2302 was administered orally, and its activity was assessed through dose-dependent

inhibition of CARM1 substrate methylation (target engagement) and subsequent measurement of
anti-tumor effects.

¢ Breast Cancer Models [2]:
o Syngeneic Model: In the 4T1.2 TNBC model, EZM2302 was administered at 50 mglkg via

oral gavage, twice a day. Tumor volume was measured with calipers, and metastasis was

monitored via luciferase-based bioluminescent imaging.
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o Patient-Derived Xenograft (PDX) Model: HCI-002 and HCI-009 tumor tissues were minced
and implanted into the mammary fat pads of mice. When tumors reached ~50 mm3, mice were
randomized for treatment with EZM2302 (50 mg/kg, oral gavage, twice a day) or a control

compound.

Mechanism of Action and Synergistic Potential

The anti-tumor activity of EZM?2302 stems from its inhibition of CARM1's methyltransferase activity. The
following diagram illustrates its mechanism and one potential synergistic combination, particularly in

multiple myeloma.

Immunomodulatory Drug
(e.g., Pomalidomide)

EZM2302 Inhibition

Enhances Downregulation

(CARMl (PRMT4) Activit}) Degradation of IKZF3 (Aiolos)
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The diagram shows that EZM2302 exerts its effects by directly inhibiting CARM1, which in turn modulates
the function of its key substrates [1] [2]. Furthermore, in multiple myeloma, EZM2302 has been shown to
synergize with immunomodulatory drugs (IMiDs) like pomalidomide. This synergy is mediated through
enhanced downregulation of the transcription factor IKZF3 (Aiolos) and its downstream target, the

oncoprotein MY C, which is a critical driver of myeloma cell survival [4].

Key Insights for Research and Development

e Substrate-Selective Inhibition: The differential effects of EZM2302 and TP-064 highlight that not all
CARML1 inhibitors are functionally equivalent. EZM2302's apparent selectivity for non-histone
substrates could be advantageous for targeting specific CARM1-driven pathways in cancer without
broadly altering the epigenetic landscape [3].

¢ Potential for Combination Therapy: The synergy between EZM2302 and IMiDs presents a
promising strategy to overcome drug resistance in multiple myeloma. This has inspired the rational
design of dual-targeting molecules that covalently link a CARM1 inhibitor to an IMiD, showing
enhanced potency in preclinical models [4].

¢ Immunomodulatory Effects: In TNBC models, EZM2302 not only inhibited oncogenes but also
boosted the host immune response by enhancing the activity and infiltration of cytotoxic CD8+ T cells.
This suggests that combining CARM1 inhibition with immunotherapy could be a viable therapeutic
approach [2].
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To cite this document: Smolecule. [Anti-Tumor Activity of EZM2302 in Xenograft Models]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527695#ezm2302-anti-

tumor-activity-in-xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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